2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid
Description
2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid is a fluorinated aromatic amino acid derivative characterized by a difluoromethoxy (-O-CF₂H) substituent at the ortho position (2-position) of the phenyl ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)5-7(13)9(14)15/h1-4,7,10H,5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVQCKOCBSJQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(difluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is converted to the corresponding amine through a reductive amination process, typically using ammonia and a reducing agent like sodium cyanoborohydride.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The difluoromethoxy group can be reduced to a methoxy group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-nitro-3-[2-(difluoromethoxy)phenyl]propanoic acid.
Reduction: Formation of 2-Amino-3-[2-(methoxy)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions with active sites, while the difluoromethoxy group can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Difluoromethoxy vs. Trifluoromethoxy
The difluoromethoxy group (-O-CF₂H) differs from trifluoromethoxy (-O-CF₃) in electronegativity and steric bulk. For example:
- (2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid (CAS 1241677-84-8) has a trifluoromethoxy group, which increases lipophilicity (predicted logP ~1.4) and electron-withdrawing effects compared to the difluoromethoxy analog. This may enhance membrane permeability but reduce solubility .
Table 1: Substituent Comparison
Functional Group Variations: Hydroxyl, Fluoro, and Nitro Groups
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS 403-90-7) incorporates both fluoro and hydroxyl groups. The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the difluoromethoxy analog .
- 2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 19883-74-0) features a nitro group, a strong electron-withdrawing substituent. This increases acidity (pKa ~2.14) and may confer reactivity in redox-active environments, unlike the more stable difluoromethoxy group .
Table 2: Functional Group Impact
Steric and Electronic Effects of Alkyl and Aryl Substituents
- 2-Amino-3-(3,4-dimethylphenyl)propanoic acid (CAS 98708-83-9) contains methyl groups, which are electron-donating and increase hydrophobicity. This contrasts with the electron-withdrawing difluoromethoxy group, highlighting how substituent choice tailors logP and interaction with hydrophobic binding pockets .
- 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (CAS 1251924-17-0) introduces a thioether group (-S-Me), which is polarizable and may participate in unique covalent interactions, unlike the inert difluoromethoxy group .
Biological Activity
2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a difluoromethoxy group contributes to its unique electronic properties, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to interact with specific receptors and enzymes involved in neurotransmission, particularly those related to glutamate pathways. This interaction may lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.
Therapeutic Applications
Research indicates that this compound may have applications in treating various neurological disorders, including Alzheimer's disease. Its ability to inhibit β-secretase (BACE1), an enzyme implicated in the formation of amyloid plaques, positions it as a candidate for further investigation in Alzheimer's therapy .
In Vitro Studies
Several studies have investigated the effects of this compound on neuronal cell lines. For instance, one study demonstrated that the compound significantly reduced cell apoptosis induced by oxidative stress, suggesting a protective role against neurodegeneration .
In Vivo Studies
In animal models, administration of this compound has shown promise in improving cognitive function and reducing amyloid burden in the brain. A notable study reported that treatment with this compound led to a decrease in neurofibrillary tangles and improved memory performance in mice .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid and its derivatives?
The synthesis typically involves multi-step organic reactions. For example, a modified Strecker synthesis or condensation of protected amino acids with fluorinated aryl aldehydes followed by deprotection. Key steps include:
- Condensation : Reacting (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate with fluorinated aldehydes under mild acidic conditions .
- Reduction : Selective reduction of intermediate Schiff bases using NaBH₄ in acetonitrile to stabilize the amine group .
- Acid Hydrolysis : Final cleavage of protecting groups (e.g., phthalimide) with HCl to yield the free amino acid . Purity (>98%) is confirmed via HPLC and NMR .
Q. How is the stereochemistry of this compound characterized, and what analytical methods are recommended?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .
- X-ray Crystallography : Determines absolute configuration, particularly for resolving R/S isomers in derivatives .
- NMR Spectroscopy : -NMR identifies difluoromethoxy group orientation, while - and -NMR confirm backbone structure .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antimicrobial Screening : Test against Mycobacterium tuberculosis H37Ra and BCG strains at concentrations ≤3 µg/mL, with MIC (Minimum Inhibitory Concentration) as the primary metric .
- Cytotoxicity : MTT assays on HUVECs, HeLa, and HCT 116 cells at 30–100 µg/mL to assess selectivity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., APF/HPF probes) detect ROS modulation in live cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimycobacterial activity?
Key modifications include:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the para position enhances activity against M. tuberculosis (MIC: 3 µg/mL) .
- Backbone Flexibility : Rigidifying the propanoic acid chain via cyclization reduces off-target interactions .
- Thiazole Hybrids : Incorporating thiazole rings improves membrane permeability, as seen in derivatives with 4-methyl-2-arylthiazole motifs . Computational docking (e.g., AutoDock Vina) predicts binding to mycobacterial enoyl-ACP reductase .
Q. What strategies address discrepancies in bioactivity data across similar fluorinated amino acids?
- Control Experiments : Use isosteric non-fluorinated analogs to isolate electronic vs. steric effects .
- Metabolic Stability Assays : LC-MS monitors degradation in liver microsomes to rule out false negatives from poor pharmacokinetics .
- Batch Reproducibility : Ensure consistent purity (>98%) via COA (Certificate of Analysis) and reference standards .
Q. How is this compound incorporated into proteins for structural studies?
- Genetic Encoding : Orthogonal tRNA/synthetase pairs enable site-specific incorporation into S. cerevisiae proteins via amber codon suppression .
- Fluorescent Tagging : Dansylalanine derivatives serve as environmentally sensitive probes for monitoring protein unfolding (e.g., via guanidinium chloride denaturation) .
- Click Chemistry : Tetrazine-modified derivatives (e.g., HAA9480) enable bioorthogonal labeling for live-cell imaging .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| (S)-Methyl 3-(4-aminophenyl)propanoate | Amine protection | |
| 4-Methyl-2-arylthiazole-5-carbaldehyde | Thiazole coupling | |
| NaBH₄ in CH₃CN | Selective reduction |
Q. Table 2. Bioactivity Data for Derivatives
| Derivative | MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |
|---|---|---|
| (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | 3.0 | >100 (HUVECs) |
| Thiazole hybrid (5c) | 1.5 | >100 (HeLa) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
